molecular formula C9H11ClN2O2S B6202800 3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea CAS No. 1098387-17-7

3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea

Cat. No. B6202800
CAS RN: 1098387-17-7
M. Wt: 246.7
InChI Key:
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Description

3-(2-Chloropropanoyl)-1-(thiophen-2-ylmethyl)urea (CPTU) is a heterocyclic compound with a wide range of applications in the scientific and industrial fields. It is a versatile reagent used in the synthesis of a variety of organic compounds, and it has been studied as a potential therapeutic agent for the treatment of various diseases.

Scientific Research Applications

3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of a variety of organic compounds, including heterocyclic compounds, amino acids, and peptides. In addition, it has been studied as a potential therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and metabolic disorders.

Mechanism of Action

The exact mechanism of action of 3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds such as prostaglandins. 3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and inflammation.
Biochemical and Physiological Effects
3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory compounds, such as prostaglandins, and to inhibit the production of nitric oxide. In addition, it has been shown to have anti-cancer and anti-inflammatory effects, as well as to have potential benefits for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea has several advantages as a reagent for laboratory experiments. It is relatively inexpensive, and it is easy to synthesize and purify. In addition, it is stable in aqueous solution, and it has a high yield in the reaction of 2-chloropropanoyl chloride with thiophen-2-ylmethylamine. However, 3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea is not without its limitations. It is toxic and can be irritating to the skin and eyes, and it can be volatile and can decompose at higher temperatures.

Future Directions

There are a variety of potential future directions for 3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea. It could be further studied as a potential therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and metabolic disorders. In addition, it could be used as a reagent for the synthesis of a variety of organic compounds, including heterocyclic compounds, amino acids, and peptides. Finally, it could be explored as a potential source of new drugs or drug leads.

Synthesis Methods

3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea can be synthesized through a variety of methods, including the reaction of 2-chloropropanoyl chloride with thiophen-2-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds in aqueous solution at room temperature, and the product is isolated as a white solid. The yield of this reaction is typically high, with yields of up to 95% reported in the literature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea involves the reaction of 2-chloropropanoyl chloride with thiophen-2-ylmethylamine to form 3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea.", "Starting Materials": [ "2-chloropropanoyl chloride", "thiophen-2-ylmethylamine" ], "Reaction": [ "Add thiophen-2-ylmethylamine to a flask containing anhydrous dichloromethane.", "Cool the mixture to 0°C using an ice bath.", "Slowly add 2-chloropropanoyl chloride to the flask while stirring the mixture.", "Allow the reaction to proceed for 2 hours at room temperature.", "Filter the resulting precipitate and wash it with cold dichloromethane.", "Dry the product under vacuum to obtain 3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea." ] }

CAS RN

1098387-17-7

Product Name

3-(2-chloropropanoyl)-1-(thiophen-2-ylmethyl)urea

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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